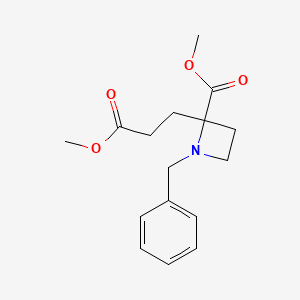
Methyl 1-benzyl-2-(3-methoxy-3-oxopropyl)azetidine-2-carboxylate
Vue d'ensemble
Description
“Methyl 1-benzyl-2-(3-methoxy-3-oxopropyl)azetidine-2-carboxylate” is a chemical compound with the molecular formula C16H21NO4 . It has a molecular weight of 291.34 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H21NO4/c1-20-14(18)8-9-16(15(19)21-2)10-11-17(16)12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3 . The canonical SMILES structure is COC(=O)CCC1(CCN1CC2=CC=CC=C2)C(=O)OC .Physical And Chemical Properties Analysis
This compound has a computed XLogP3-AA value of 1.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 8 rotatable bonds . The topological polar surface area is 55.8 Ų . The compound has a complexity of 379 .Applications De Recherche Scientifique
Osthole and Its Pharmacological Properties
Osthole is a natural product demonstrating multiple pharmacological actions, including neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. Its pharmacokinetic studies indicate fast and efficient uptake and utilization in the body. The mechanisms behind its activities are believed to be related to its modulatory effect on cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, although some mechanisms remain unclear (Zhang et al., 2015).
DNA Methyltransferase Inhibitors
DNA methyltransferase inhibitors have shown the ability to inhibit hypermethylation, restore suppressor gene expression, and exert antitumor effects in both in vitro and in vivo models. These inhibitors are analogs of the nucleoside deoxycytidine and include clinically tested compounds like 5-azacytidine and 5-aza-2'-deoxycytidine. They have shown encouraging antileukemic activity but little activity in solid tumors (Goffin & Eisenhauer, 2002).
Chromones as Radical Scavengers
Chromones and their derivatives, occurring naturally and being synthetically derived, possess antioxidant potential. They are associated with physiological activities like anti-inflammatory, antidiabetic, antitumor, anticancer, etc. The antioxidant properties of chromones are thought to neutralize active oxygen and cut off free radical processes that can delay or inhibit cell impairment leading to diseases. The presence of specific groups in the chromone nucleus is important for radical scavenging activity (Yadav et al., 2014).
Reversible Cholinesterase Inhibitors
The study of reversible AChE inhibitors administered before exposure to organophosphates (OPCs) demonstrates their efficacy as prophylactic agents against OPC poisoning. These inhibitors offer better therapeutic results compared to standard therapy and can be considered promising broad-spectrum prophylactic agents in case of imminent organophosphate exposure (Lorke & Petroianu, 2018).
Environmental Effects of Sunscreen Ingredients
Concerns over the environmental effects of organic UV filters, including benzophenone-3 (oxybenzone), on aquatic ecosystems have been raised. These filters have been identified in water sources worldwide and are not easily removed by common wastewater treatment plant techniques. Oxybenzone, in particular, has been implicated as a possible contributor to coral reef bleaching (Schneider & Lim, 2019).
Propriétés
IUPAC Name |
methyl 1-benzyl-2-(3-methoxy-3-oxopropyl)azetidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-20-14(18)8-9-16(15(19)21-2)10-11-17(16)12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSLDKBRWUVBRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1(CCN1CC2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-benzyl-2-(3-methoxy-3-oxopropyl)azetidine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



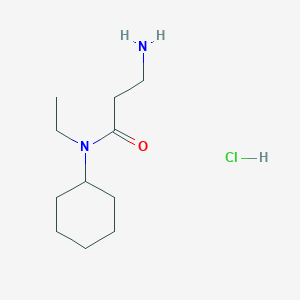
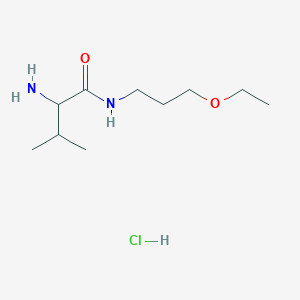
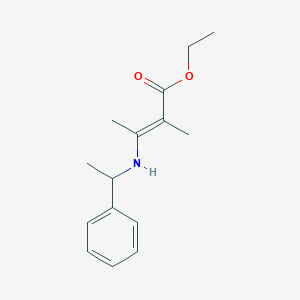
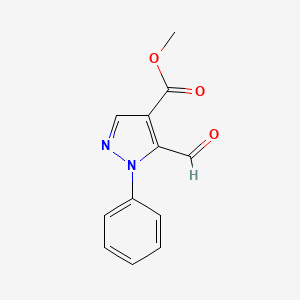
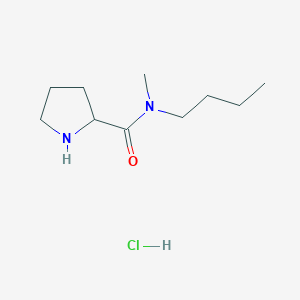
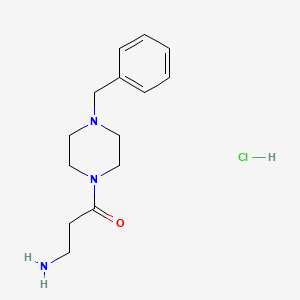
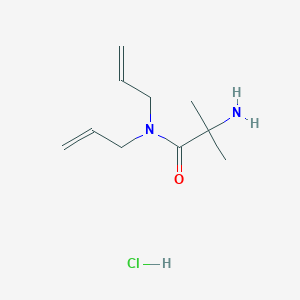
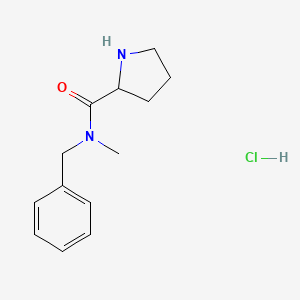
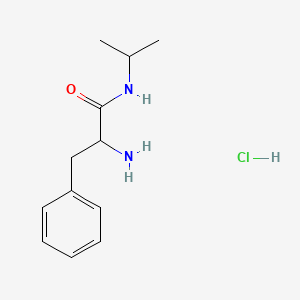
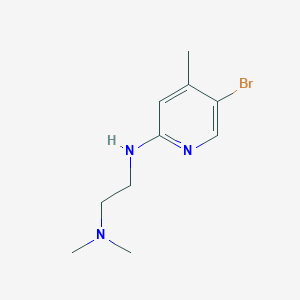
![N-(2-Furylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398405.png)
-methanone hydrochloride](/img/structure/B1398407.png)
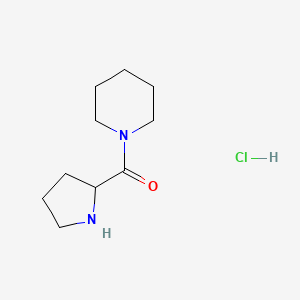
![Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate](/img/structure/B1398410.png)